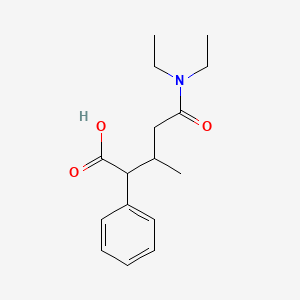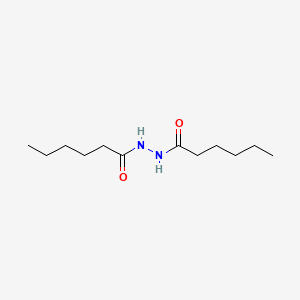
Hexanoic acid,2-(1-oxohexyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid,2-(1-oxohexyl)hydrazide is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.335. It is known for its unique structure, which includes a hexanoic acid moiety and a hydrazide group. This compound is used in various scientific research applications due to its interesting chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanoic acid,2-(1-oxohexyl)hydrazide can be synthesized through the thermal decomposition of salts of aliphatic carboxylic acids. The general formula for these reactions is RCOOH · N2H4 · H2O and 2RCOOH-N2H4-H2O, where R represents an aliphatic chain ranging from C2H5 to C8H17 . The reaction parameters are carefully controlled to ensure the formation of the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar thermal decomposition techniques. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid,2-(1-oxohexyl)hydrazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the hydrazide group into other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or other derivatives .
Aplicaciones Científicas De Investigación
Hexanoic acid,2-(1-oxohexyl)hydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of Hexanoic acid,2-(1-oxohexyl)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other interactions that can modulate its activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Hexanoic acid,2-(1-oxohexyl)hydrazide include other hydrazides and aliphatic carboxylic acid derivatives. Some examples are:
- Butanoic acid,2-(1-oxobutyl)hydrazide
- Octanoic acid,2-(1-oxooctyl)hydrazide
- Decanoic acid,2-(1-oxodecyl)hydrazide
Uniqueness
This compound is unique due to its specific chain length and the presence of both a hexanoic acid moiety and a hydrazide group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
1530-76-3 |
|---|---|
Fórmula molecular |
C12H24N2O2 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
N'-hexanoylhexanehydrazide |
InChI |
InChI=1S/C12H24N2O2/c1-3-5-7-9-11(15)13-14-12(16)10-8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) |
Clave InChI |
ATXVAOYINYICFR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NNC(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate](/img/structure/B14014044.png)
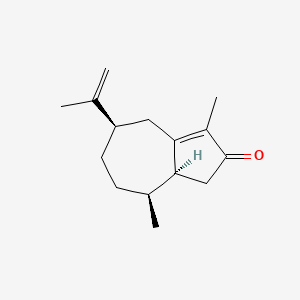
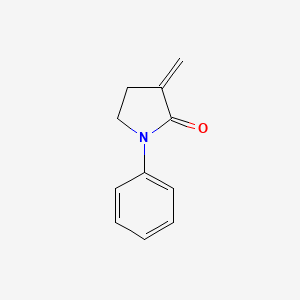


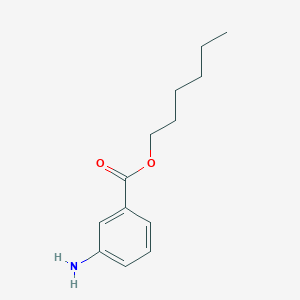
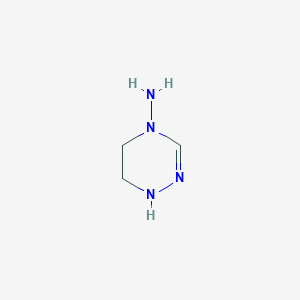
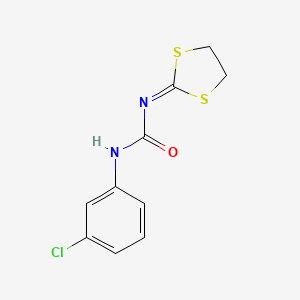
![5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)
![3-[4-(tert-butyl)phenyl]-5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-1,2,4-oxadiazole](/img/structure/B14014120.png)
![(5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one](/img/structure/B14014124.png)


